Cas no 2680762-12-1 (1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid)

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid structure
2680762-12-1 structure
商品名:1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid
CAS番号:2680762-12-1
MF:C7H7F3N4O3
メガワット:252.150691270828
CID:5649003
PubChem ID:165913187

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
    • 2680762-12-1
    • EN300-28279044
    • 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid
    • インチ: 1S/C7H7F3N4O3/c1-14-4(5(15)16)12-3(13-14)2-11-6(17)7(8,9)10/h2H2,1H3,(H,11,17)(H,15,16)
    • InChIKey: AWZPFIPNFJGBEV-UHFFFAOYSA-N
    • ほほえんだ: FC(C(NCC1N=C(C(=O)O)N(C)N=1)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 252.04702458g/mol
  • どういたいしつりょう: 252.04702458g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 322
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 97.1Ų

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28279044-5.0g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
5.0g
$2858.0 2025-03-19
Enamine
EN300-28279044-0.25g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
0.25g
$906.0 2025-03-19
Enamine
EN300-28279044-2.5g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
2.5g
$1931.0 2025-03-19
Enamine
EN300-28279044-5g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1
5g
$2858.0 2023-09-09
Enamine
EN300-28279044-10g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1
10g
$4236.0 2023-09-09
Enamine
EN300-28279044-0.1g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
0.1g
$867.0 2025-03-19
Enamine
EN300-28279044-1.0g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
1.0g
$986.0 2025-03-19
Enamine
EN300-28279044-10.0g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
10.0g
$4236.0 2025-03-19
Enamine
EN300-28279044-0.05g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1 95.0%
0.05g
$827.0 2025-03-19
Enamine
EN300-28279044-1g
1-methyl-3-[(2,2,2-trifluoroacetamido)methyl]-1H-1,2,4-triazole-5-carboxylic acid
2680762-12-1
1g
$986.0 2023-09-09

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid 関連文献

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acidに関する追加情報

Introduction to 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid (CAS No. 2680762-12-1)

1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid, identified by the CAS number 2680762-12-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the triazole class of heterocyclic molecules, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a trifluoroacetamide moiety and a carboxylic acid functional group, contribute to its distinctive chemical properties and biological interactions.

The synthesis and characterization of 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid have been the focus of several recent studies aimed at exploring its pharmacological potential. The trifluoroacetamide group is known to enhance metabolic stability and binding affinity, making it a valuable moiety in drug design. Additionally, the carboxylic acid functionality provides opportunities for further derivatization and conjugation with other bioactive molecules, enabling the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid and biological targets. These studies have highlighted its potential as an inhibitor of various enzymes and receptors involved in critical biological pathways. For instance, preliminary in vitro experiments suggest that this compound may exhibit inhibitory activity against certain kinases and proteases, which are implicated in inflammatory responses and cancer progression.

The pharmaceutical industry has been increasingly interested in triazole derivatives due to their broad spectrum of biological activities. 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid represents a promising candidate for further investigation in this context. Its structural framework allows for modifications that could enhance its selectivity and efficacy while minimizing side effects. Researchers are exploring various synthetic strategies to optimize its pharmacokinetic properties, ensuring that it can be effectively delivered to target sites within the body.

In addition to its potential as a standalone therapeutic agent, 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid may serve as a key intermediate in the synthesis of more complex molecules. Its versatile structure enables the attachment of different functional groups, allowing for the creation of libraries of derivatives with tailored biological activities. This approach is particularly valuable in drug discovery pipelines where high-throughput screening is employed to identify lead compounds.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to improved pharmacological properties due to their ability to modulate electronic distributions and steric interactions. In the case of 1-methyl-3-(2,2,2-trifluoroacetamido)methyl-1H-1,2,4-triazole-5-carboxylic acid, the trifluoroacetamide group is expected to contribute significantly to its binding affinity and resistance to metabolic degradation. These characteristics are crucial for developing drugs with prolonged half-lives and enhanced bioavailability.

Current research efforts are also focused on understanding the mechanisms by which triazole-based compounds exert their biological effects. Studies have shown that triazoles can interact with a variety of targets across different biological systems. For example, certain triazole derivatives have demonstrated antifungal properties by inhibiting fungal cell wall synthesis. Similarly, others have shown promise as antiviral agents by interfering with viral replication processes. The unique scaffold of 1-methyl-3-(2,2-dimethoxyethoxy)methylidene)-4-piperidinone (a related compound) provides insights into how structural modifications can influence biological activity.

The development of new synthetic methodologies is another area where significant progress has been made. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable production of complex organic molecules like CAS No 26807621201 (CAS No 26807621201). These innovations not only reduce costs but also minimize environmental impact by reducing waste generation and energy consumption during synthesis.

As interest in precision medicine grows, 26807621201 (CAS No 26807621201) may find applications in targeted therapies tailored to individual patient profiles based on genetic or molecular markers associated with specific diseases such as cancer or autoimmune disorders where triazole derivatives show particular promise due their ability modulate signaling pathways involved disease progression .

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